![molecular formula C14H12BrFN2O3S B4390177 5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B4390177.png)
5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide
Vue d'ensemble
Description
5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a sulfonyl group and a 4-bromo-2-fluorophenyl group, making it a valuable candidate for research in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the 4-bromo-2-fluoroaniline precursor. This precursor undergoes sulfonylation with a suitable sulfonyl chloride reagent under basic conditions to form the sulfonamide intermediate. The final step involves the acylation of the sulfonamide intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide functional groups.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions due to the presence of the bromine atom.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl and amide groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with other aromatic systems.
Applications De Recherche Scientifique
5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in the synthesis of tricyclic dihydroquinazolinones, which have shown biological activity.
Mécanisme D'action
The mechanism of action of 5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, the compound binds to the active site of the kinase, preventing its interaction with substrates and thereby inhibiting cell cycle progression. The sulfonyl and amide groups play crucial roles in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorobenzamide: Used as a reagent in the synthesis of various biologically active compounds.
2-Amino-4-bromophenol: Utilized in the synthesis of benzoxazole benzenesulfonamides, which are allosteric inhibitors of fructose-1,6-bisphosphatase.
Uniqueness
5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both sulfonyl and amide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O3S/c1-8-2-4-10(7-11(8)14(17)19)22(20,21)18-13-5-3-9(15)6-12(13)16/h2-7,18H,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQNDQRSWKGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


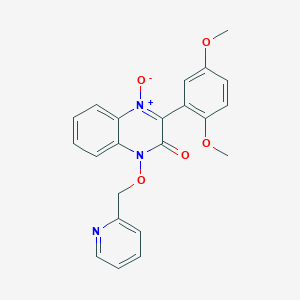
![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4390100.png)
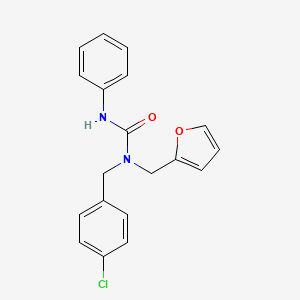
![2-(4-chlorophenyl)-N-(2-{[2-(4-morpholinyl)-2-oxoethyl]amino}-2-oxoethyl)acetamide](/img/structure/B4390108.png)
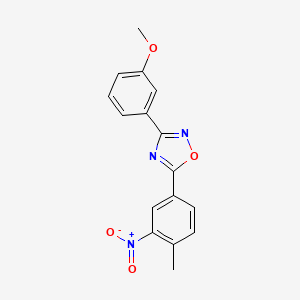
![METHYL 4-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B4390126.png)
![6-{[(2-Pyridylmethyl)amino]sulfonyl}chromen-2-one](/img/structure/B4390133.png)
![4-{[(diethylamino)carbonyl]amino}-N-propylbenzenesulfonamide](/img/structure/B4390140.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4390146.png)
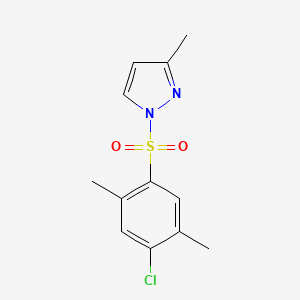
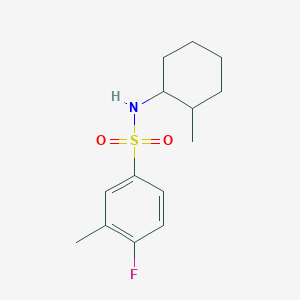
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B4390183.png)

![4-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4390213.png)
